IV-to-Oral Step-Down Therapy Advantage
Omadacycline demonstrates an absolute oral bioavailability of 34.5% under fasted conditions, enabling once-daily oral dosing (300 mg oral bioequivalent to 100 mg IV) [1]. In contrast, tigecycline has negligible oral bioavailability and is only available as an intravenous formulation, while eravacycline also lacks an oral formulation [2]. This pharmacokinetic property is unique among modern broad-spectrum tetracycline derivatives and directly enables IV-to-oral step-down therapy, which facilitates earlier hospital discharge and reduces healthcare resource utilization [3].
| Evidence Dimension | Absolute oral bioavailability |
|---|---|
| Target Compound Data | 34.5% (under fasted conditions) |
| Comparator Or Baseline | Tigecycline: negligible/not orally bioavailable; Eravacycline: no oral formulation |
| Quantified Difference | Omadacycline is the only modern tetracycline derivative with clinically useful oral bioavailability |
| Conditions | Fasted conditions; single oral 300 mg dose bioequivalent to 100 mg IV; intersubject variability ~20-25% |
Why This Matters
Oral formulation availability determines whether IV-to-oral step-down therapy is possible, which is a critical procurement consideration for antimicrobial stewardship programs and hospital formulary decisions due to reduced length of stay and outpatient management potential.
- [1] Sun H, Ting L, Machineni S, Praestgaard J, Kuemmell A, Stein DS, Sunkara G, Kovacs SJ, Villano S, Tanaka SK. Randomized, Open-Label Study of the Pharmacokinetics and Safety of Oral and Intravenous Administration of Omadacycline to Healthy Subjects. Antimicrob Agents Chemother. 2016;60(12):7431-7435. View Source
- [2] Zhanel GG, Esquivel J, Zelenitsky S, et al. Omadacycline: A Novel Oral and Intravenous Aminomethylcycline Antibiotic Agent. Drugs. 2020;80(3):285-313. View Source
- [3] LaPensee K, Lodise TP, Zhanel GG, Tzanis E, Garrity-Ryan L, Noble R. Potential Economic Impact of Oral Omadacycline Step-Down Therapy for CABP. Open Forum Infect Dis. 2020;7(Suppl 1):S780-S781. View Source
